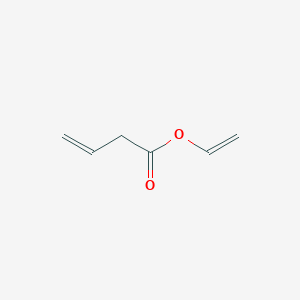

Vinyl 3-butenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vinyl 3-butenoate is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Vinyl 3-butenoate is primarily utilized as a monomer in the synthesis of polymers. It can undergo copolymerization with other vinyl compounds, leading to materials with enhanced properties.

- Copolymers with Styrene: Research has demonstrated that this compound can copolymerize with styrene to produce substituted polystyrenes. This copolymerization process allows for the tuning of physical properties such as thermal stability and mechanical strength, making these materials suitable for various industrial applications .

- Vinyl Ester Polymers: this compound serves as a precursor for vinyl ester resins, which are known for their excellent mechanical properties and resistance to environmental degradation. These resins are widely used in coatings, adhesives, and composite materials .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.

- Synthesis of Aryl Compounds: The compound is involved in palladium-catalyzed reactions that allow for the formation of aryl-aryl bonds. For instance, it can be used in coupling reactions to synthesize complex aryl compounds, which are essential in pharmaceuticals and agrochemicals .

- Functional Group Transformations: this compound can participate in several transformations, including:

Case Study 1: Copolymerization with Styrene

A study highlighted the copolymerization of this compound with styrene, resulting in a material with improved thermal stability compared to pure polystyrene. The resulting copolymer exhibited enhanced mechanical properties, making it suitable for applications in automotive and construction industries .

Case Study 2: Synthesis of Aryl Compounds

In another research effort, this compound was employed as a reactant in a palladium-catalyzed coupling reaction to synthesize substituted aryl compounds. This method demonstrated high efficiency and selectivity, yielding products that are significant for drug development and material science .

Analyse Chemischer Reaktionen

Hydrogen Abstraction Reactions

Hydrogen abstraction reactions are crucial for understanding the reactivity of vinyl 3-butenoate. Research has shown that hydrogen atoms can be abstracted from this compound by radicals, leading to the formation of various products.

-

Kinetics and Mechanisms : The kinetics of hydrogen abstraction from this compound have been studied extensively, revealing insights into the reaction pathways and activation energies involved. For instance, the barriers for hydrogen abstraction reactions vary depending on the site from which hydrogen is abstracted, with lower barriers observed when the hydrogen is adjacent to the double bond due to resonance stabilization of the resulting radical .

-

Data Table: Activation Energies and Reaction Rates

| Reaction | Site of Abstraction | Activation Energy (kcal/mol) | Rate Constant (cm³/molecule/s) |

|---|---|---|---|

| R1 | C1-H | 10.5 | 4.46×10−11 |

| R2 | C2-H | 12.0 | 3.16×10−11 |

| R3 | C3-H | 14.5 | 2.67×10−11 |

Vinylogous Aldol Addition

This compound can participate in vinylogous aldol reactions, which are valuable for constructing complex organic molecules.

-

One-Pot Reaction Conditions : A notable method involves a one-pot vinylogous aldol addition to aromatic aldehydes using silver salts and a mixture of trimethylsilyl chloride and tetrabutylammonium fluoride. This reaction proceeds under mild conditions without the need for prior preparation of dienolate ethers .

-

Yield Data : The yields from these reactions can vary significantly based on the substituents on the aromatic aldehydes, with some reactions yielding over 90% of the desired product.

Cycloaddition Reactions

Cycloaddition reactions involving vinyl compounds are another area of interest.

-

Reactivity with Nitrosyl Compounds : Vinyl diazo compounds derived from this compound can undergo cycloaddition with nitrosyl compounds to form triazine derivatives. This transformation is characterized by high regioselectivity and functional group tolerance, making it useful for late-stage functionalization in synthetic chemistry .

-

Data Table: Cycloaddition Yields

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Cycloaddition with TBN | Room temperature | Up to 85% |

| Thermal Dinitrogen Extrusion | Elevated temperature | Up to 90% |

Oxidation Reactions

This compound can also undergo oxidation reactions, where it reacts with various oxidizing agents.

Eigenschaften

CAS-Nummer |

19480-15-0 |

|---|---|

Molekularformel |

C6H8O2 |

Molekulargewicht |

112.13 g/mol |

IUPAC-Name |

ethenyl but-3-enoate |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-4H,1-2,5H2 |

InChI-Schlüssel |

PROZFBRPPCAADD-UHFFFAOYSA-N |

SMILES |

C=CCC(=O)OC=C |

Kanonische SMILES |

C=CCC(=O)OC=C |

Key on ui other cas no. |

19480-15-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.